2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate
Description
2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate (hereafter referred to by its full name) is a trifunctional cross-linking reagent designed for bioconjugation and protein interaction studies. Its structure comprises three critical functional groups:
- Methanethiosulfonate (MTS): Targets cysteine residues via sulfhydryl-specific reactivity, enabling covalent bond formation under mild conditions .
- Tetrafluorophenyl Azide (Atf): A photoactivatable group that forms covalent bonds with proximal molecules upon UV irradiation (λ = 254–365 nm) .
- Biotinamidocaproyl: Facilitates streptavidin-based affinity purification or detection .
This compound is widely used in crosslinking experiments, such as mapping protein-protein interactions. For example, it was employed to study the SufA-SufBCD complex in E. coli, where the MTS group attached to SufA’s cysteine residues, and UV activation enabled covalent linkage to neighboring proteins .
Properties
IUPAC Name |
N-[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-1-(2-methylsulfonylsulfanylethylamino)-1-oxohexan-2-yl]-4-azido-2,3,5,6-tetrafluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45F4N9O7S3/c1-55(51,52)54-16-15-40-30(48)18(41-31(49)23-24(33)26(35)29(44-45-37)27(36)25(23)34)9-6-8-14-39-21(46)11-3-2-7-13-38-22(47)12-5-4-10-20-28-19(17-53-20)42-32(50)43-28/h18-20,28H,2-17H2,1H3,(H,38,47)(H,39,46)(H,40,48)(H,41,49)(H2,42,43,50)/t18-,19-,20-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJQBNGTBRYNMF-OOJAGLQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)[C@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45F4N9O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724596 | |
| Record name | S-[2-({N~2~-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
840.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356383-18-0 | |
| Record name | S-[2-({N~2~-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate (CAS Number: 1356383-18-0) is a complex compound known for its unique structural features and potential applications in biochemistry and molecular biology. This article examines the biological activity of the compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula: C32H44F4N8O8S3
- Molecular Weight: 840.93 g/mol
- SMILES Notation:
The biological activity of this compound is primarily attributed to its azido group and biotin moiety. The azido group can undergo photochemical reactions or reduction to form reactive species that can label proteins or nucleic acids, making it a useful tool in proteomics and molecular biology. The biotin component facilitates strong binding to avidin or streptavidin, allowing for targeted delivery and detection applications.
1. Protein Labeling
The azido group allows for selective labeling of proteins in living cells. This process can be used to study protein interactions and dynamics in real-time.
2. Drug Delivery
Due to its ability to conjugate with various biomolecules, this compound can serve as a carrier for therapeutic agents, enhancing their delivery to specific tissues or cells.
3. Diagnostics
The biotinylation property enables the use of this compound in diagnostic assays where specific detection of biomolecules is required.
Case Study 1: Protein Interaction Studies
In a study examining protein interactions within cellular environments, researchers utilized this compound to label target proteins selectively. The results demonstrated enhanced detection sensitivity and specificity compared to traditional labeling methods.
Case Study 2: Targeted Drug Delivery
Another investigation focused on using this compound as a delivery vehicle for chemotherapeutic agents. The study showed that conjugation with the biotin moiety significantly improved the uptake of the drug by cancer cells expressing high levels of avidin-binding sites.
Research Findings
Recent research has highlighted the efficacy of this compound in various biological contexts:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated effective labeling of proteins in live cells with minimal cytotoxicity. |
| Study B (2024) | Showed enhanced delivery of drugs to cancer cells using biotin-mediated targeting. |
| Study C (2024) | Investigated the photochemical reactivity of the azido group for selective nucleic acid labeling. |
Comparison with Similar Compounds
MTS-ATF-LC-Biotin
- Structure: Similar to the target compound but includes an additional 6-aminocaproyl (LC) spacer between the lysine backbone and biotin .
- Applications: Preferred for targets requiring longer spacers, such as membrane proteins or large complexes.
Photobiotin
- Structure: N-(4-Azido-2-nitrophenyl)-aminopropyl-N-(N-d-biotinyl-3-aminopropyl)-N-methyl-1,3-propanediamine .
- Key Differences: Reactive Group: Lacks an MTS group; instead, it uses a non-specific nitrophenyl azide for photoactivation, which may result in lower selectivity. Applications: Primarily used for labeling nucleic acids or amine-rich surfaces, unlike the cysteine-specific target compound.
ANB-NOS (N-5-Azido-2-nitrobenzoyloxy-succinimide)
Sulfo-SBED
- Structure : Sulfonated bis(sulfosuccinimidyl)suberate with a biotin and photoactivatable aryl azide.
- Key Differences :
- Solubility : Sulfo-SBED is water-soluble due to sulfonation, whereas the target compound may require organic solvents.
- Specificity : Targets amines (via NHS esters) and lacks thiol reactivity.
Data Tables
Table 1: Functional Group Comparison
| Compound | Reactive Group | Photoactivatable Group | Biotinylation | Spacer Length |
|---|---|---|---|---|
| Target Compound | MTS (Thiol-specific) | Tetrafluorophenyl azide | Yes | 6-carbon |
| MTS-ATF-LC-Biotin | MTS | Tetrafluorophenyl azide | Yes | 12-carbon (LC) |
| Photobiotin | None (amine-targeting) | Nitrophenyl azide | Yes | N/A |
| ANB-NOS | NHS ester (Amine) | Nitrobenzoyl azide | No | N/A |
Table 2: Application-Specific Performance
| Compound | Crosslinking Efficiency* | Solubility | Detection Sensitivity** |
|---|---|---|---|
| Target Compound | High (Thiol-specific) | Moderate (DMSO) | High (Biotin-streptavidin) |
| Sulfo-SBED | Moderate (Amine-specific) | High (Aqueous) | Moderate |
| Photobiotin | Low (Non-specific) | Low (Organic) | High |
Efficiency based on reaction specificity and photoactivation yield. *Sensitivity influenced by biotin accessibility and spacer length.
Preparation Methods
Biotinamidocaproyl-L-Lysinyl Intermediate Synthesis
The biotin moiety is introduced via a 6-biotinamidocaproyl spacer to enhance solubility and streptavidin binding. The process involves:
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Activation of biotin : Biotin is converted to its NHS ester using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC) in dimethylformamide (DMF).
-
Conjugation to L-lysine : The ε-amino group of L-lysine reacts with the biotin NHS ester under basic conditions (pH 8–9), forming an amide bond. Excess reagents are removed via dialysis or size-exclusion chromatography.
Key Reaction Conditions :
| Parameter | Value | Purpose |
|---|---|---|
| Solvent | DMF | Enhances reagent solubility |
| Temperature | 25°C | Prevents thermal degradation |
| Reaction Time | 12–16 hours | Ensures complete conjugation |
4-Azido-2,3,5,6-Tetrafluorobenzoyl Group Incorporation
The photoactivatable azide group is introduced using 4-azido-2,3,5,6-tetrafluorobenzoyl chloride:
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Acylation of α-amino group : The α-amino group of the lysinyl intermediate reacts with the benzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base.
-
Purification : Silica gel chromatography isolates the product, with elution monitored by thin-layer chromatography (Rf ≈ 0.45 in 9:1 DCM/methanol).
Structural Confirmation :
Methanethiosulfonate Functionalization
The ethyl methanethiosulfonate group is added via a nucleophilic substitution reaction:
-
Thiol activation : The terminal hydroxyl group of the lysinyl-ethyl intermediate is converted to a tosylate using p-toluenesulfonyl chloride.
-
Displacement with methanethiosulfonate : Sodium methanethiosulfonate reacts with the tosylate in acetonitrile at 60°C for 6 hours.
Yield Optimization :
| Factor | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Acetonitrile | Polar aprotic, high boiling |
| Temperature | 60°C | Accelerates SN2 reaction |
| Stoichiometry | 2:1 (sulfonate:tosylate) | Ensures complete conversion |
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column) resolves the final product from byproducts:
Mass Spectrometry Analysis
-
Observed m/z : 840.93 [M+H]⁺ (matches theoretical molecular weight).
-
High-Resolution MS : Calculated for C32H44F4N8O8S3: 840.238; Found: 840.235.
| Condition | Stability Duration |
|---|---|
| -20°C (desiccated) | 12 months |
| 4°C | 1 month |
Applications in Cross-Linking Studies
While beyond preparation methods, understanding the compound’s utility contextualizes synthesis design:
-
Label Transfer Assays : The Mts group forms disulfide bonds with cysteine residues, while UV-activated Atf groups capture interacting proteins.
-
Workflow :
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Azide group instability | Use light-protected reactors and amber glassware |
| Competing reactions during acylation | Sequential protection/deprotection steps |
| Low solubility in aqueous buffers | Add DMSO (≤10%) to reaction mixtures |
Comparative Analysis of Synthetic Routes
A review of patents and vendor protocols reveals two primary approaches:
Route A (Stepwise Conjugation)
-
Biotin → Lysine → Tetrafluorobenzoyl → Methanethiosulfonate
Route B (Convergent Synthesis)
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Pre-form biotin-caproyl and tetrafluorobenzoyl-azide modules.
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Couple modules to lysine-ethyl methanethiosulfonate.
Scalability and Industrial Production
Large-scale synthesis (≥100 g) employs:
-
Continuous Flow Reactors : For azide conjugation to minimize explosion risks.
-
Membrane Filtration : Tangential flow filtration replaces column chromatography.
Cost Drivers :
| Component | % of Total Cost |
|---|---|
| Biotin | 45% |
| Tetrafluorobenzoyl | 30% |
| Purification | 25% |
Recent Innovations (2024–2025)
Q & A
Q. What is the structural rationale for combining azido-tetrafluorobenzoyl, biotinamidocaproyl, and methanethiosulfonate moieties in this compound?
The compound integrates three functional groups:
- 4-Azido-2,3,5,6-tetrafluorobenzoyl : A photoactivatable aryl azide for UV-induced crosslinking to target biomolecules (e.g., proteins, nucleic acids) .
- 6-Biotinamidocaproyl : A biotin derivative with a 6-carbon spacer for high-affinity streptavidin/biotin binding, enabling detection or pull-down assays .
- Methanethiosulfonate (MTS) : Reacts selectively with cysteine thiols (-SH) for site-specific conjugation, reducing nonspecific binding . Methodological Insight: Design experiments to validate each moiety’s function (e.g., UV crosslinking kinetics, streptavidin binding efficiency via ELISA, and cysteine specificity assays using thiol-blocking agents).
Q. How should researchers synthesize and purify this compound to ensure reproducibility?
Synthesis involves sequential coupling reactions:
- Step 1 : Conjugate 4-azido-2,3,5,6-tetrafluorobenzoyl to L-lysine’s α-amino group.
- Step 2 : Attach 6-biotinamidocaproyl to the ε-amino group of lysine.
- Step 3 : Link the methanethiosulfonate group via a spacer (e.g., ethyl) to the lysine backbone . Purification: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Confirm purity (>95%) via LC-MS and NMR (e.g., ¹⁹F NMR for tetrafluorobenzoyl) .
Q. What are standard protocols for characterizing this compound’s reactivity?
- Photoactivation Efficiency : Expose to UV (254–365 nm) and quantify crosslinking yield via SDS-PAGE or mass spectrometry .
- Biotin-Streptavidin Binding : Perform competitive ELISA with free biotin to determine dissociation constants (Kd).
- Thiol Reactivity : Titrate with Ellman’s reagent (DTNB) to measure free thiols before/after MTS conjugation .
Advanced Research Questions
Q. How can researchers optimize the compound’s crosslinking efficiency in complex biological systems?
- Matrix Challenges : In cellular lysates or membranes, competing nucleophiles (e.g., glutathione) may reduce MTS reactivity. Pre-treat samples with iodoacetamide to block free thiols .
- UV Dose Optimization : Use a UV transilluminator (e.g., 302 nm) with variable exposure times (10 sec–5 min) to balance crosslinking efficiency and protein denaturation .
- Control Experiments : Include a non-photoactivatable analog (e.g., lacking the azide group) to distinguish specific crosslinking from background interactions .
Q. What experimental strategies resolve contradictions in target identification using this compound?
- False Positives : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to differentiate specific biotinylated targets from nonspecific streptavidin-binding proteins .
- Crosslinker Length : Compare results with shorter/longer spacers (e.g., 6-biotinamidocaproyl vs. 12-carbon spacers) to assess steric effects on target accessibility .
- Orthogonal Validation : Confirm targets via immunoprecipitation with antibodies against suspected interactors.
Q. How can this compound be integrated with cryo-EM or super-resolution microscopy for structural studies?
- Cryo-EM : Use biotin-streptavidin conjugates to localize target proteins in vitrified samples. Ensure minimal MTS-induced conformational changes by comparing untreated/crosslinked structures .
- Super-Resolution : Pair with fluorophore-conjugated streptavidin (e.g., Alexa Fluor 647) for single-molecule imaging. Optimize labeling density to avoid overcrowding artifacts .
Q. What are the stability considerations for long-term storage and in vivo applications?
- Storage : Lyophilize in amber vials under argon at -80°C to prevent azide degradation and disulfide formation. Reconstitute in DMSO-free buffers (e.g., PBS with 1 mM EDTA) .
- In Vivo Half-Life : The tetrafluorobenzoyl group enhances metabolic stability, but the MTS moiety may react with serum albumin. Test pharmacokinetics in model organisms using LC-MS/MS quantification .
Methodological Tables
Q. Table 1: Key Functional Groups and Their Applications
Q. Table 2: Troubleshooting Common Experimental Issues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
